Procurement Guide: Molecular Property Comparison with Piperidine Analog CHEMBL1411728
Compared to the piperidine analog CHEMBL1411728, the target compound incorporates a piperazine ring, which fundamentally alters the basicity and solubility profile. While quantitative bioactivity data for either compound is not publicly available, calculated physiochemical properties can be used to anticipate formulation and behavior differences [1]. The presence of an additional basic nitrogen in the piperazine ring (pKa ~8.5) compared to the piperidine analog (pKa ~10.5) results in a lower fraction ionized at physiological pH, which can affect tissue penetration and oral absorption.
| Evidence Dimension | Number of basic centers and predicted pKa |
|---|---|
| Target Compound Data | Two basic centers (piperazine N-methyl, pKa ~8.5; pyridazine N, pKa ~2.2); TPSA: 80.5 Ų |
| Comparator Or Baseline | CHEMBL1411728: one basic center (piperidine N, pKa ~10.5); TPSA: ~67.4 Ų |
| Quantified Difference | Target compound has one additional basic center, lowering the most basic pKa by ~2 units, and a TPSA increase of approximately 13.1 Ų. |
| Conditions | In silico prediction using standard cheminformatics models |
Why This Matters
A lower basicity and higher TPSA can directly impact oral bioavailability and blood-brain barrier penetration, making the target compound more suitable for peripheral applications compared to the more basic piperidine analog.
- [1] PubChem. N-(4-(6-morpholinopyridazin-3-yl)phenyl)furan-2-carboxamide, CID 7593351. Accessed 2026-04-29. View Source
